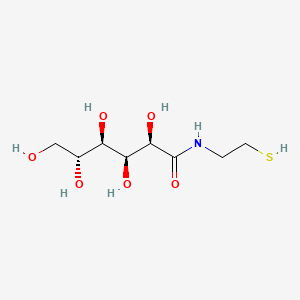

N-(2-Mercaptoethyl)gluconamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Mercaptoethyl)gluconamide, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO6S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(2-Mercaptoethyl)gluconamide, and how can researchers optimize reaction conditions for purity?

- Methodological Answer : Synthesis typically involves coupling gluconic acid derivatives with 2-mercaptoethylamine under controlled pH and temperature. A patent application (EP-A-0 354 835) describes using carbodiimide-based coupling agents to form the amide bond, with purification via silica gel chromatography . Optimization can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to gluconic acid). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying residual reactants .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

- Methodological Answer :

- Structural Confirmation : Use 1H and 13C NMR to verify the amide bond formation and thiol group integrity. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation .

- Stability Analysis : Perform thermogravimetric analysis (TGA) to assess thermal decomposition and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. Redox stability can be tested via cyclic voltammetry to evaluate thiol group reactivity .

Advanced Research Questions

Q. How does this compound interact with fluorinated polymers in nanocomposites, and what experimental parameters influence surface properties?

- Methodological Answer : In sol-gel synthesis, this compound acts as a co-condensing agent with fluorinated vinyltrimethoxysilane oligomers. Key parameters include:

- Alkaline pH (8–10) : Ensures efficient hydrolysis and condensation.

- Molar Ratio (1:2 gluconamide:fluoro-oligomer) : Balances hydrophilic (gluconamide) and hydrophobic (fluoroalkyl) domains.

- Post-treatment : Annealing at 120°C enhances crosslinking, leading to superhydrophobic surfaces (contact angle >150°). Characterization via X-ray photoelectron spectroscopy (XPS) confirms surface composition, while atomic force microscopy (AFM) maps topography .

Q. What role does this compound play in modifying mesoporous silica for hydrogen peroxide adsorption, and how can adsorption efficiency be quantified?

- Methodological Answer : When grafted onto MSU-H silica via triethoxysilyl groups, the gluconamide’s hydroxyl groups form hydrogen bonds with H2O2. To quantify adsorption:

- Batch Experiments : Expose functionalized silica to H2O2 solutions (0.1–1.0 M) at 25°C.

- Titration : Use potassium permanganate titration to measure unadsorbed H2O2.

- Isotherm Modeling : Fit data to Langmuir or Freundlich models to determine maximum adsorption capacity (reported up to 120 mg/g). Surface coverage is validated via Brunauer-Emmett-Teller (BET) analysis .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when this compound is used in redox-sensitive applications?

- Methodological Answer : Contradictions often arise from thiol group oxidation states. Strategies include:

- Controlled Oxidation : Use Ellman’s assay to quantify free thiols versus disulfides.

- Comparative Studies : Test analogs (e.g., N-(3-mercaptopropyl)gluconamide) to isolate steric/electronic effects.

- Computational Modeling : Density functional theory (DFT) calculates redox potentials and predicts reactivity trends. Experimental validation via cyclic voltammetry correlates theoretical and observed potentials .

Q. Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound’s bioactivity?

- Methodological Answer :

- Non-linear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to determine EC50 values.

- ANOVA with Tukey’s Test : Compare means across multiple concentrations or treatment groups.

- Principal Component Analysis (PCA) : Identify key variables (e.g., pH, concentration) influencing bioactivity. Software like R or GraphPad Prism is essential for reproducibility .

Q. How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Aerobic/Anaerobic Degradation : Incubate the compound in soil/water matrices under controlled O2 levels.

- LC-MS/MS Analysis : Track degradation intermediates (e.g., gluconic acid, ethyl disulfide).

- Ecototoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity. Follow OECD Test Guidelines 201/202 for standardized protocols .

特性

CAS番号 |

3786-84-3 |

|---|---|

分子式 |

C8H17NO6S |

分子量 |

255.29 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-sulfanylethyl)hexanamide |

InChI |

InChI=1S/C8H17NO6S/c10-3-4(11)5(12)6(13)7(14)8(15)9-1-2-16/h4-7,10-14,16H,1-3H2,(H,9,15)/t4-,5-,6+,7-/m1/s1 |

InChIキー |

REIFAYOWRIOBDG-MVIOUDGNSA-N |

SMILES |

C(CS)NC(=O)C(C(C(C(CO)O)O)O)O |

異性体SMILES |

C(CS)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

正規SMILES |

C(CS)NC(=O)C(C(C(C(CO)O)O)O)O |

Key on ui other cas no. |

3786-84-3 |

同義語 |

N-(2-mercaptoethyl)gluconamide N-MEGA N-mercaptoethylgluconamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。